molecular formula C8H17NO3 B1618311 Octyl nitrate CAS No. 629-39-0

Octyl nitrate

Cat. No.: B1618311
CAS No.: 629-39-0
M. Wt: 175.23 g/mol
InChI Key: TXQBMQNFXYOIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl nitrate (CAS 629-39-0), chemically designated as C₈H₁₇NO₃, is an alkyl nitrate ester with a molecular weight of 175.226 g/mol . Key physical properties include a boiling point of 110.2°C (likely corrected from the typographical "11020" in the CRC Handbook) and a density of 0.9750 g/cm³ at 20°C. Industrially, this compound is classified as a Group 17 or Group 34 substance in shipping guidelines, indicating its role as a combustible liquid with specific handling requirements . Its primary application lies in fuel additives, where it acts as a cetane improver to enhance diesel combustion efficiency .

Properties

IUPAC Name

octyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQBMQNFXYOIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Record name OCTYL NITRATE, [LIQUID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17444
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060873
Record name Octyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Octyl nitrate, [liquid] appears as a clear light-colored liquid. May be toxic by ingestion. May severely irritate skin upon contact.
Record name OCTYL NITRATE, [LIQUID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17444
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

629-39-0
Record name OCTYL NITRATE, [LIQUID]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17444
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octyl nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitric acid, octyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitric acid, octyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl nitrate can be synthesized through the esterification of octanol with nitric acid. The reaction typically involves the following steps:

    Reactants: Octanol (C8H17OH) and concentrated nitric acid (HNO3).

    Catalyst: Sulfuric acid (H2SO4) is often used as a catalyst to facilitate the reaction.

    Reaction Conditions: The reaction is carried out under controlled temperature conditions to prevent the decomposition of nitric acid. The mixture is heated to around 60-70°C while stirring continuously.

    Product Isolation: The resulting this compound is separated from the reaction mixture by distillation.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity. Industrial reactors equipped with temperature control and efficient mixing systems are used to ensure consistent product quality. The final product is purified through distillation and other separation techniques to remove any impurities.

Chemical Reactions Analysis

Oxidation Reactions

Octyl nitrate undergoes oxidation under controlled conditions to yield carboxylic acids. For example:
Reaction:
C₈H₁₇NO₃+KMnO₄C₇H₁₅COOH+NO3+byproducts\text{C₈H₁₇NO₃} + \text{KMnO₄} \rightarrow \text{C₇H₁₅COOH} + \text{NO}_3^- + \text{byproducts}

Key Details:

  • Reagents: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

  • Products: Octanoic acid (C₇H₁₅COOH) and nitric oxide derivatives.

  • Mechanism: Radical-mediated oxidation cleaves the alkyl chain adjacent to the nitrate group .

Reduction Reactions

Reductive cleavage of the nitrate group produces alcohols:
Reaction:
C₈H₁₇NO₃+LiAlH₄C₈H₁₇OH+NH3+H2O\text{C₈H₁₇NO₃} + \text{LiAlH₄} \rightarrow \text{C₈H₁₇OH} + \text{NH}_3 + \text{H}_2\text{O}

Key Details:

  • Reagents: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Products: Octanol (C₈H₁₇OH) as the primary product.

  • Side Reactions: Over-reduction may yield amines under prolonged conditions .

Substitution Reactions

Nucleophilic substitution occurs at the carbon bearing the nitrate group:
Reaction:
C₈H₁₇ONO₂+NaOCH₃C₈H₁₇OCH₃+NaNO₃\text{C₈H₁₇ONO₂} + \text{NaOCH₃} \rightarrow \text{C₈H₁₇OCH₃} + \text{NaNO₃}

Key Details:

  • Reagents: Sodium methoxide (NaOCH₃) in methanol .

  • Mechanism: Follows an Sₙ2 pathway with inversion of configuration .

  • Competing Pathways: Elimination may dominate under basic conditions .

Elimination Reactions

β-Hydrogen elimination generates alkenes:
Reaction:
C₈H₁₇ONO₂C₈H₁₆+HNO3\text{C₈H₁₇ONO₂} \rightarrow \text{C₈H₁₆} + \text{HNO}_3

Key Details:

  • Conditions: Catalyzed by bases (e.g., NaOH) at elevated temperatures .

  • Mechanism: Proceeds via the E1cb mechanism, forming a carbanion intermediate before nitrite ion expulsion .

Thermal Decomposition

At high temperatures, this compound decomposes exothermically:
Reaction:
C₈H₁₇NO₃NOx+CO2+H2O+hydrocarbons\text{C₈H₁₇NO₃} \rightarrow \text{NO}_x + \text{CO}_2 + \text{H}_2\text{O} + \text{hydrocarbons}

Key Details:

  • Applications: Used as a cetane improver in diesel fuels due to NO release .

  • Hazards: Rapid decomposition with reducing agents (e.g., hydrides) may cause explosions .

Scientific Research Applications

Scientific Research Applications

Octyl nitrate has several significant applications in scientific research:

Atmospheric Chemistry

This compound serves as a standard in the analysis of organic nitrates within atmospheric particles. Its presence is critical for understanding the role of nitrates in atmospheric reactions and pollution studies.

Analytical Chemistry

It is widely used in gas chromatography and mass spectrometry for the quantification and identification of organic nitrates in environmental samples. This application is crucial for monitoring air quality and assessing environmental impact.

Pharmaceutical Applications

In pharmacology, this compound has been studied for its vasodilatory effects. It releases nitric oxide (NO) upon decomposition, which relaxes vascular smooth muscle by increasing cyclic guanosine monophosphate (cGMP) levels, thereby aiding in conditions such as angina pectoris .

Fuel Additive

This compound is utilized as a cetane improver in diesel fuels. Adding this compound can enhance combustion efficiency and reduce emissions, making it valuable in fuel formulations .

Industrial Applications

The industrial uses of this compound are varied due to its chemical properties:

Application AreaDescription
Chemical Intermediate Used in the synthesis of other chemical compounds due to its reactivity.
Oxidizing Agent Employed in various industrial processes requiring strong oxidizers.
Cetane Improver Added to diesel fuels to improve combustion characteristics.

Case Study 1: Atmospheric Nitrate Analysis

A study conducted on atmospheric samples demonstrated that this compound could effectively serve as a standard for quantifying organic nitrates, facilitating better understanding of air pollution dynamics.

Case Study 2: Pharmaceutical Efficacy

Research on this compound's effects on coronary blood flow showed that inhalation significantly improved symptoms of angina pectoris, comparable to traditional treatments like nitroglycerin . This highlights its potential therapeutic applications.

Case Study 3: Diesel Fuel Enhancement

In a controlled experiment, adding 0.3% this compound to diesel fuel improved the cetane number significantly, leading to enhanced engine performance and reduced emissions .

Mechanism of Action

The mechanism of action of octyl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle by stimulating the production of cyclic guanosine monophosphate (cGMP). This process involves the activation of soluble guanylate cyclase, which converts guanosine triphosphate (GTP) to cGMP. The increase in cGMP levels leads to the relaxation of smooth muscle cells, resulting in vasodilation .

Comparison with Similar Compounds

Alkyl Nitrates (C₇–C₉)

Octyl nitrate belongs to the alkyl (C₇–C₉) nitrates class, which includes compounds like heptyl nitrate (C₇H₁₅NO₃) and nonyl nitrate (C₉H₁₉NO₃).

  • Chain Length Effects: Longer alkyl chains (e.g., nonyl nitrate) typically exhibit lower volatility and higher flash points compared to shorter chains (e.g., heptyl nitrate). This compound balances moderate volatility with thermal stability, making it suitable for fuel additives.
  • Cetane Improvement Efficiency : Shorter-chain nitrates (C₇–C₈) are preferred in diesel formulations due to optimal ignition delay reduction, whereas longer chains may compromise combustion kinetics .
Table 1: Alkyl Nitrate Comparison (Hypothetical Data)
Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Primary Use
Heptyl Nitrate C₇H₁₅NO₃ ~105 ~0.960 Lubricant additive
This compound C₈H₁₇NO₃ 110.2 0.975 Cetane improver
Nonyl Nitrate C₉H₁₉NO₃ ~115 ~0.985 Polymer stabilizer

Octyl Nitrite (C₈H₁₇NO₂)

Octyl nitrite, an alkyl nitrite with the formula C₈H₁₇NO₂, differs structurally by one oxygen atom. Key distinctions include:

  • Molecular Weight : 159.227 g/mol (vs. 175.226 g/mol for this compound) .
  • Reactivity : Nitrites are more prone to hydrolysis and oxidation than nitrates. For example, amyl nitrite reacts violently with strong acids and oxidizers , whereas this compound demonstrates relative stability under similar conditions.
  • Applications : Nitrites are often used as vasodilators (e.g., amyl nitrite) or fragrances, contrasting with nitrates' industrial roles .

Octyl Esters and Alcohols

Octyl Acetate (C₁₀H₂₀O₂)

A common ester in fragrances and flavorings, octyl acetate has a fruity odor and is highly soluble in organic solvents. Unlike this compound, it lacks nitrogen and is non-reactive in combustion processes .

n-Octanol (C₈H₁₈O)

A primary alcohol used in plastics and surfactants, n-octanol (Group 17 ) has a higher boiling point (195°C) and polarity compared to this compound, limiting its utility in non-polar matrices like fuels .

Table 2: Functional Group Comparison
Compound Functional Group Boiling Point (°C) Solubility in Water Industrial Use
This compound Nitrate ester 110.2 Slight Fuel additive
Octyl Acetate Ester 198.8 Insoluble Fragrances
n-Octanol Alcohol 195.0 Low Solvents, plastics

Handling and Regulatory Classification

  • This compound : Classified under Group 17 (combustible liquid) in 2012 guidelines and Group 34 (flammable liquid) in 1990 standards , reflecting evolving regulatory frameworks.
  • Contrasts : Unlike octyl adipate (Group 17 ), which is a plasticizer, this compound requires stricter storage protocols due to its oxidative nature .

Biological Activity

Octyl nitrate, a compound with the chemical formula C8H17NO3, is known for its biological activity primarily attributed to its ability to release nitric oxide (NO) upon decomposition. This property allows it to function as a potent vasodilator, which can have various physiological effects. This article reviews the biological activity of this compound, including its mechanisms of action, toxicological implications, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through the release of nitric oxide. NO is a signaling molecule that plays a crucial role in vascular biology by relaxing vascular smooth muscle cells. This relaxation occurs via the stimulation of soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). The resulting elevation in cGMP causes vasodilation, which can lower blood pressure and improve blood flow.

Vasodilatory Effects

This compound's vasodilatory properties have been documented in various studies. The compound's ability to decrease lower esophageal pressure has been explored in the context of treating conditions like achalasia, although current evidence does not conclusively support its effectiveness for this application .

Toxicological Concerns

Exposure to this compound has been associated with several adverse health effects. A health hazard evaluation at the Exxon Baytown Refinery reported symptoms such as headaches, dizziness, and palpitations among workers exposed to cetane improver mixtures containing this compound . These symptoms are consistent with those seen in cases of exposure to other nitrated compounds.

Table 1: Reported Symptoms from this compound Exposure

SymptomDescription
HeadachesCommonly reported by exposed workers
DizzinessLightheadedness noted during exposure
PalpitationsChest discomfort experienced
NauseaGastrointestinal distress

Health Hazard Evaluation at Exxon Baytown Refinery

In a notable case study conducted by NIOSH at the Exxon Baytown Refinery, several process technicians reported symptoms consistent with this compound exposure during unloading operations. The evaluation highlighted that personal protective equipment (PPE) significantly reduced symptom incidence among workers .

Neurotoxic Effects

Research has also indicated potential neurotoxic effects associated with compounds related to this compound. For instance, studies on organic UV filters have shown behavioral changes in offspring exposed to certain compounds, suggesting that similar nitrated compounds could pose neurotoxic risks .

Research Findings

Recent research has provided insights into the biological activities and mechanisms associated with this compound:

  • Nitric Oxide Release : Studies confirm that this compound releases NO upon decomposition, contributing to its vasodilatory effects.
  • Toxicological Profiles : Investigations into the health impacts of this compound have underscored the need for careful handling due to its potential toxicity and the symptoms reported by exposed individuals .
  • Comparative Analysis : Research comparing this compound with other nitrated compounds has shown varying degrees of biological activity and toxicity profiles, emphasizing the need for further studies to clarify these relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl nitrate
Reactant of Route 2
Reactant of Route 2
Octyl nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.